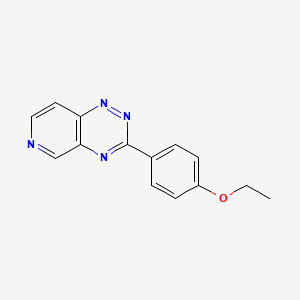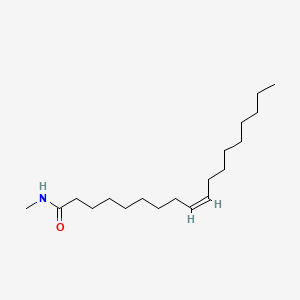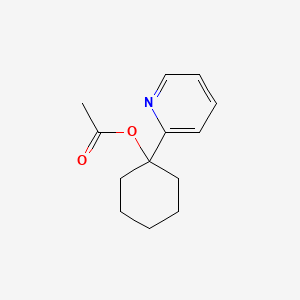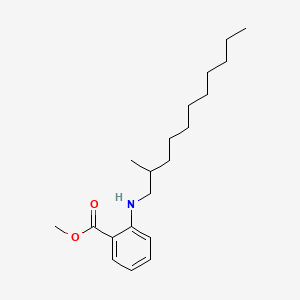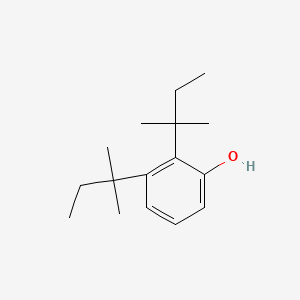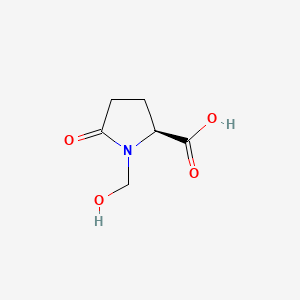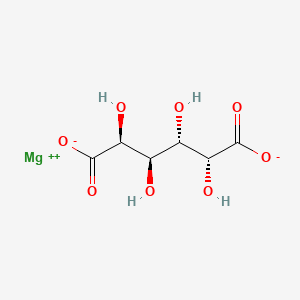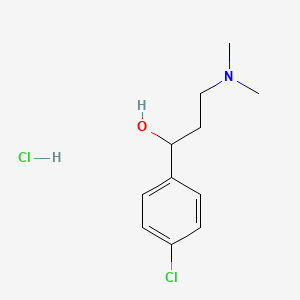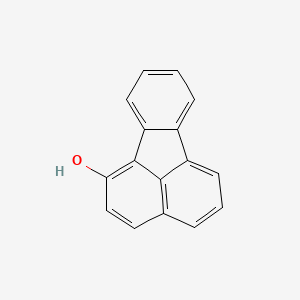
1-Fluoranthenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoranthenol is an organic compound with the molecular formula C16H10O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) The compound is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure, making it an alcohol derivative
Méthodes De Préparation
The synthesis of 1-Fluoranthenol typically involves the hydroxylation of fluoranthene. One common method includes the use of strong oxidizing agents to introduce the hydroxyl group into the fluoranthene molecule. Industrial production methods may involve catalytic processes that ensure high yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient synthesis.
Analyse Des Réactions Chimiques
1-Fluoranthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of fluoranthene-1-one.
Reduction: The compound can be reduced to form fluoranthene by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoranthenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which 1-Fluoranthenol exerts its effects involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in other interactions with proteins, enzymes, and nucleic acids. These interactions can influence biological pathways and processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1-Fluoranthenol can be compared with other hydroxylated PAHs, such as 1-hydroxypyrene and 1-hydroxyphenanthrene. These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of aromatic rings and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Similar compounds include:
- 1-Hydroxypyrene
- 1-Hydroxyphenanthrene
- 1-Hydroxychrysene
Propriétés
Numéro CAS |
10496-83-0 |
|---|---|
Formule moléculaire |
C16H10O |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
fluoranthen-1-ol |
InChI |
InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H |
Clé InChI |
CJQDARRYJRAZBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


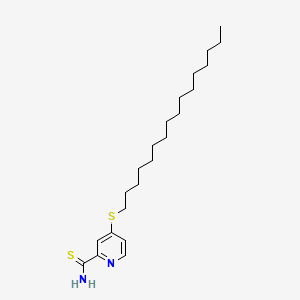

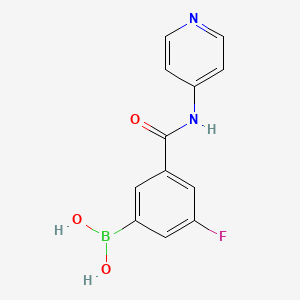
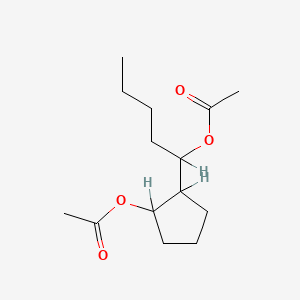
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
